(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid
Overview
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H19F2NO4 and its molecular weight is 423.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzyme-Activated Surfactants for Carbon Nanotubes Dispersion
One of the notable applications involves the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs). These surfactants, after being enzymatically activated, create homogeneous aqueous nanotube dispersions under both constant and physiological conditions. The interaction between these surfactants and CNTs has been modeled using quantum mechanical computations, demonstrating the potential of such compounds in nanotechnology applications (Cousins et al., 2009).
Synthesis of Oligomers from Neuraminic Acid Analogues
In another research effort, N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids were prepared. These were then incorporated into solid-phase synthesis, leading to the efficient synthesis of oligomers varying in length. This research demonstrates the compound's utility in the synthesis of complex biological molecules, contributing to advancements in biochemistry and molecular biology (Gregar & Gervay-Hague, 2004).
Development of Novel Fluorescence Probes
Furthermore, the compound has been utilized in the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS). These probes selectively detect hROS such as hydroxyl radical and reactive intermediates of peroxidase, highlighting the compound's potential in biomedical research, especially in studying oxidative stress and its biological implications (Setsukinai et al., 2003).
Applications in Peptide Synthesis
Additionally, the compound's derivatives have been shown to play a critical role in peptide synthesis, especially in the preparation of C-terminal peptide amides under mild conditions. This application is particularly relevant in the synthesis of peptides with acid-sensitive sequences, further emphasizing the compound's versatility in chemical synthesis (Han et al., 1996).
Anti-inflammatory Agents
Moreover, N-(fluorenyl-9-methoxycarbonyl) amino acids, a class related to this compound, have been identified as possessing anti-inflammatory activity. This finding opens up potential therapeutic applications for inflammatory diseases, underscoring the compound's importance in pharmaceutical research (Burch et al., 1991).
properties
IUPAC Name |
(2R)-3-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBGJWYZYONGDV-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680171 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,4-difluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217820-78-4 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,4-difluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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